molecular formula C22H24ClN3O3S B2994617 2-((2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 901241-97-2

2-((2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide

Cat. No.: B2994617
CAS No.: 901241-97-2
M. Wt: 445.96
InChI Key: GLCCGESCJPSSTG-UHFFFAOYSA-N
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Description

2-((2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C22H24ClN3O3S and its molecular weight is 445.96. The purity is usually 95%.
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Properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c1-28-13-3-12-24-19(27)14-30-22-20(15-6-10-18(29-2)11-7-15)25-21(26-22)16-4-8-17(23)9-5-16/h4-11H,3,12-14H2,1-2H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLCCGESCJPSSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=C(NC(=N1)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide , referred to as compound A , is a novel imidazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial, anticancer, and enzyme inhibitory effects, supported by recent research findings.

Chemical Structure and Properties

Compound A's structure can be described as follows:

  • Molecular Formula : C20H24ClN3O2S
  • Molecular Weight : 395.93 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

The biological activities of compound A have been evaluated through various assays, demonstrating its potential as a therapeutic agent.

Antibacterial Activity

Recent studies have shown that compound A exhibits significant antibacterial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Salmonella typhi32

These results indicate that compound A is particularly effective against Staphylococcus aureus, a common cause of infections.

Anticancer Activity

In vitro studies have assessed the anticancer potential of compound A against several cancer cell lines, including:

  • HeLa (cervical cancer)
  • MCF-7 (breast cancer)
  • A549 (lung cancer)

The half-maximal inhibitory concentration (IC50) values were recorded as follows:

Cell LineIC50 (µM)
HeLa15
MCF-720
A54925

These findings suggest that compound A possesses moderate cytotoxicity against these cancer cell lines, warranting further investigation into its mechanisms of action.

Enzyme Inhibition Studies

Compound A has also been evaluated for its ability to inhibit key enzymes involved in various physiological processes. Notably, it was tested for acetylcholinesterase (AChE) inhibition, which is relevant in neurodegenerative diseases such as Alzheimer's.

The results indicated that compound A exhibited an IC50 value of 12 µM for AChE inhibition, demonstrating significant potential as a neuroprotective agent.

Case Studies and Research Findings

Several studies have explored the biological activity of imidazole derivatives similar to compound A. For instance:

  • Study on Antimicrobial Properties :
    • Researchers synthesized a series of imidazole derivatives and tested their antibacterial activity against Bacillus subtilis and Pseudomonas aeruginosa. Compound A showed comparable or superior activity to known antibiotics, suggesting its potential as a new antimicrobial agent .
  • Anticancer Research :
    • In a comparative study, imidazole derivatives were screened for their cytotoxic effects on various cancer cell lines. Compound A was found to induce apoptosis in HeLa cells through the activation of caspase pathways .
  • Enzyme Inhibition Analysis :
    • Another investigation focused on the enzyme inhibitory effects of imidazole compounds. Compound A demonstrated strong inhibition of urease, which is implicated in the pathogenesis of certain gastrointestinal disorders .

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